molecular formula C14H24N6O2S3 B605801 Azide-SS-biotin CAS No. 1620523-64-9

Azide-SS-biotin

Cat. No.: B605801
CAS No.: 1620523-64-9
M. Wt: 404.57
InChI Key: CMWHTSPPRPEKSH-GVXVVHGQSA-N
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Description

Azide-SS-biotin is a cleavable biotinylation reagent used for labeling alkyne-containing biomolecules through click chemistry. The azide group in this compound reacts with alkynes, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) reagents to form a stable triazole linkage. The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol (DTT), beta-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) .

Mechanism of Action

Target of Action

Azide-SS-biotin, also known as Azide-C2-SS-C2-biotin, is primarily used as a biotinylation reagent . Its primary targets are alkyne-containing biomolecules . The azide group in this compound reacts with these alkyne groups to form a stable triazole linkage . This reaction is part of a larger process known as click chemistry .

Mode of Action

The azide group in this compound reacts with alkynes, DBCO, or BCN reagent to form a stable triazole linkage . This reaction is highly selective and allows for the specific labeling of alkyne-containing biomolecules . The disulfide bond in the linker can be cleaved using reducing agents such as DTT, BME, and TCEP , making this compound a cleavable biotinylation reagent .

Biochemical Pathways

This compound is involved in the biochemical pathway of biotinylation . Biotinylation is a process where biotin is covalently attached to proteins and other biomolecules, allowing them to be selectively isolated and studied . The azide group in this compound reacts with alkynes to form a stable triazole linkage , which is a key step in the biotinylation process .

Result of Action

The result of this compound’s action is the selective labeling of alkyne-containing biomolecules . This allows for the isolation and study of these biomolecules . The cleavable nature of this compound also allows for the removal of the biotin tag if necessary .

Action Environment

The action of this compound is influenced by the presence of alkynes and reducing agents . Alkynes are necessary for the formation of the triazole linkage , while reducing agents such as DTT, BME, and TCEP can cleave the disulfide bond in the linker . The reaction conditions, such as temperature and pH, may also influence the efficiency of the biotinylation process .

Biochemical Analysis

Biochemical Properties

Azide-SS-biotin plays a crucial role in biochemical reactions, particularly in the labeling and detection of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its azide group, which reacts with alkynes, DBCO, or BCN reagents to form a stable triazole linkage . The disulfide bond in this compound can be cleaved using reducing agents such as DTT, BME, and TCEP, enabling the controlled release of the biotin label . This property is particularly useful in proteomics and chemoproteomics studies, where this compound is used to label and enrich specific proteins for analysis .

Cellular Effects

This compound influences various cellular processes by labeling specific biomolecules within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by targeting and labeling proteins involved in these processes . For example, this compound has been used in activity-based protein profiling to identify and quantify functional residues in proteins, providing insights into their roles in cellular functions . The ability to label and track specific proteins allows researchers to study the dynamic changes in cellular processes and understand the molecular mechanisms underlying various biological phenomena.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through click chemistry. The azide group of this compound reacts with alkynes to form a stable triazole linkage, enabling the covalent attachment of the biotin label to the target molecule . The disulfide bond in this compound can be cleaved using reducing agents, allowing for the controlled release of the biotin label . This mechanism is particularly useful in proteomics studies, where this compound is used to label and enrich specific proteins for analysis . The ability to selectively label and release the biotin tag provides researchers with a powerful tool for studying protein interactions and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under storage conditions at -20°C and can be shipped at ambient temperature . Its stability in experimental conditions may vary depending on factors such as temperature, pH, and the presence of reducing agents. Long-term studies have shown that this compound can maintain its labeling efficiency over extended periods, but its degradation products may affect cellular functions . Researchers should consider these factors when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that low doses of this compound can effectively label target biomolecules without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of cellular functions. Researchers should carefully optimize the dosage of this compound to achieve the desired labeling efficiency while minimizing potential side effects . Threshold effects and toxicities observed in animal models provide valuable insights into the safe and effective use of this compound in biological research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein labeling and modification. The azide group of this compound can be incorporated into metabolic pathways without interfering with normal cellular functions . Once incorporated, the azide group can selectively bind covalently with a second probe containing a complementary bioorthogonal moiety, enabling the study of metabolic flux and metabolite levels . This property makes this compound a valuable tool for studying metabolic pathways and understanding the roles of specific biomolecules in cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can be efficiently conjugated to nanoparticles and magnetic beads, facilitating its transport and distribution within cells . The azide group of this compound enables its covalent attachment to target biomolecules, allowing for precise localization and accumulation within specific cellular compartments . This property is particularly useful in studies involving the tracking and visualization of biomolecules in living cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells through interactions with targeting signals and binding proteins . For example, this compound can be used to label and track RNA molecules within specific subcellular locales, providing insights into their spatial distribution and functions . The ability to selectively label and localize this compound within cells makes it a powerful tool for studying subcellular processes and understanding the roles of specific biomolecules in cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azide-SS-biotin is synthesized through a series of chemical reactions involving the introduction of azide and biotin groups into the molecule. The synthesis typically involves the following steps:

    Introduction of Azide Group: The azide group is introduced into the molecule through nucleophilic substitution reactions.

    Formation of Disulfide Linkage: The disulfide bond is formed by oxidizing thiol groups.

    Attachment of Biotin: The biotin moiety is attached to the molecule through amide bond formation.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Azide-SS-biotin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

    Reduction: Reducing agents like DTT, BME, and TCEP are used under mild conditions to cleave the disulfide bond.

Major Products Formed

Scientific Research Applications

Azide-SS-biotin has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the labeling and modification of biomolecules.

    Biology: Employed in proximity labeling to study protein-protein interactions and cellular processes.

    Medicine: Utilized in chemoproteomics to probe protease specificity and identify molecular targets.

    Industry: Applied in the development of biosensors and diagnostic tools

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethyldisulfanyl)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWHTSPPRPEKSH-GVXVVHGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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